molecular formula C9H4Br2ClN B13663649 5,8-Dibromo-4-chloroisoquinoline

5,8-Dibromo-4-chloroisoquinoline

Cat. No.: B13663649
M. Wt: 321.39 g/mol
InChI Key: HHFGOLMFDMICGP-UHFFFAOYSA-N
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Description

5,8-Dibromo-4-chloroisoquinoline is a heterocyclic organic compound with the molecular formula C9H4Br2ClN. It is a derivative of isoquinoline, which is a fused ring compound consisting of a benzene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-4-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method involves the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, followed by chlorination . The reaction conditions often require heating and the presence of catalysts to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-4-chloroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoquinoline derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

5,8-Dibromo-4-chloroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dibromo-4-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,8-Dibromo-4-chloroisoquinoline include other halogenated isoquinolines, such as:

  • 5,8-Dibromoisoquinoline
  • 4-Bromoisoquinoline
  • 4-Chloroisoquinoline

Uniqueness

What sets this compound apart from these similar compounds is the presence of both bromine and chlorine atoms at specific positions on the isoquinoline ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H4Br2ClN

Molecular Weight

321.39 g/mol

IUPAC Name

5,8-dibromo-4-chloroisoquinoline

InChI

InChI=1S/C9H4Br2ClN/c10-6-1-2-7(11)9-5(6)3-13-4-8(9)12/h1-4H

InChI Key

HHFGOLMFDMICGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CN=CC2=C1Br)Cl)Br

Origin of Product

United States

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